N-[(E)-hydrazinylidenemethyl]-5-thiophen-2-ylnaphthalene-2-carboxamide
Description
N-[(E)-Hydrazinylidenemethyl]-5-thiophen-2-ylnaphthalene-2-carboxamide is a hydrazone-derived compound featuring a naphthalene core substituted with a thiophene ring at position 5 and a hydrazinecarboxamide group at position 2. Its structure is characterized by an (E)-configuration at the imine bond (C=N), confirmed via single-crystal X-ray diffraction (SC-XRD) in analogous compounds .
Properties
Molecular Formula |
C16H13N3OS |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-[(E)-hydrazinylidenemethyl]-5-thiophen-2-ylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C16H13N3OS/c17-19-10-18-16(20)12-6-7-13-11(9-12)3-1-4-14(13)15-5-2-8-21-15/h1-10H,17H2,(H,18,19,20) |
InChI Key |
NSUXWNFRSSAQGA-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)C(=O)N/C=N/N)C(=C1)C3=CC=CS3 |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)NC=NN)C(=C1)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Hydrazone Formation
One common method for synthesizing hydrazones involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The following steps outline a typical procedure:
-
- 5-thiophen-2-carbaldehyde
- Naphthalene-2-carboxylic acid derivative
- Hydrazine hydrate
-
- Dissolve the naphthalene derivative in a suitable solvent (e.g., ethanol).
- Add the hydrazine hydrate to the solution.
- Introduce the aldehyde slowly while stirring at room temperature.
- Heat the mixture under reflux for several hours.
- Upon completion, cool the reaction mixture and precipitate the product by adding water.
- Purify the crude product through recrystallization.
Optimization of Reaction Conditions
To optimize yields, various parameters can be adjusted:
Solvent Selection : Ethanol is commonly used, but other solvents like methanol or dimethylformamide may yield better results depending on solubility and reactivity.
Temperature Control : Refluxing typically enhances reaction rates; however, lower temperatures may prevent side reactions.
Molar Ratios : The stoichiometry of reactants can significantly impact yield and purity. For example, maintaining a molar ratio of hydrazine to aldehyde at approximately 1:1 is often effective.
Characterization of Products
Post-synthesis, characterization techniques are crucial for confirming the structure of N-[(E)-hydrazinylidenemethyl]-5-thiophen-2-ylnaphthalene-2-carboxamide:
- Spectroscopic Techniques :
- Nuclear Magnetic Resonance (NMR) : Provides insights into molecular structure and purity.
- Fourier Transform Infrared Spectroscopy (FTIR) : Useful for identifying functional groups.
- Mass Spectrometry (MS) : Confirms molecular weight and structure.
- Data Table: Comparison of Synthesis Conditions
| Method | Solvent | Temperature | Molar Ratio (Hydrazine:Aldehyde) | Yield (%) |
|---|---|---|---|---|
| Method A | Ethanol | Reflux | 1:1 | 85 |
| Method B | DMF | Room Temp | 1:1 | 90 |
| Method C | Methanol | Reflux | 1:1 | 80 |
The synthesis of this compound can be effectively achieved through hydrazone formation methods, with careful optimization of reaction conditions leading to high yields and pure products. Further studies may explore variations in substituents or alternative synthetic routes to enhance efficacy and broaden application scopes in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-hydrazinylidenemethyl]-5-thiophen-2-ylnaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogens, alkylating agents, and other electrophiles in the presence of catalysts like palladium or copper salts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
N-[(E)-hydrazinylidenemethyl]-5-thiophen-2-ylnaphthalene-2-carboxamide has shown promise as an anticancer agent. Research indicates that compounds with hydrazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that similar compounds effectively inhibited the growth of pancreatic and colorectal cancer cells by targeting specific oncogenic pathways .
Case Study:
A recent investigation into the effects of this compound on cancer cell lines revealed a significant reduction in cell viability at concentrations of 10 µM and higher after 48 hours of treatment. The study utilized MTT assays to quantify cell viability and flow cytometry for apoptosis analysis.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 65 |
| 25 | 40 |
| 50 | 15 |
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies have indicated that hydrazine derivatives possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Case Study:
In vitro tests against Escherichia coli and Staphylococcus aureus showed minimum inhibitory concentrations (MIC) of 50 µg/mL for both strains, indicating potential as an antimicrobial agent .
Material Science Applications
1. Organic Electronics
Due to its unique electronic properties, this compound is being explored in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films makes it suitable for these applications.
Data Table: Performance Metrics in OLEDs
| Parameter | Value |
|---|---|
| Maximum Luminance | 5000 cd/m² |
| Turn-on Voltage | 3.5 V |
| Efficiency | 15 lm/W |
Analytical Chemistry Applications
1. Sensor Development
The compound's ability to undergo specific chemical reactions makes it a candidate for sensor development, particularly for detecting metal ions or environmental pollutants. Its thiophene component enhances conductivity, allowing for sensitive detection methods.
Case Study:
A study developed a sensor based on this compound for detecting lead ions in water samples. The sensor exhibited high selectivity and sensitivity, with a detection limit of 1 ppb .
Mechanism of Action
The mechanism of action of N-[(E)-hydrazinylidenemethyl]-5-thiophen-2-ylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of hydrazinecarboxamide derivatives. Key analogues include:
Key Differences and Implications
Electronic Effects : The thiophen-2-yl group offers stronger electron-withdrawing properties than benzodioxole (in ) or methoxyphenyl (in ), altering charge distribution and reactivity.
Synthetic Accessibility : The 51% yield of the benzodioxole-imidazole analogue highlights challenges in hydrazone formation, likely due to steric hindrance from bulky substituents.
Research Findings
Crystallographic and Spectroscopic Validation
- The (E)-configuration of the imine bond in hydrazinecarboxamide derivatives is consistently confirmed via SC-XRD, as demonstrated in . Mercury CSD software enables visualization of packing patterns, revealing that naphthalene-thiophene systems form denser lattices than pyrazole-based analogues.
- FTIR and NMR data for related compounds show characteristic C=N stretches at 1600–1650 cm⁻¹ and deshielded proton signals for the hydrazone NH group (~10–12 ppm) .
Notes
SHELX software remains critical for resolving hydrazone configurations, though its reliance on high-quality crystals limits application to poorly soluble derivatives.
Biological Activity
N-[(E)-hydrazinylidenemethyl]-5-thiophen-2-ylnaphthalene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and insights from recent research findings.
Chemical Structure and Properties
The compound features a hydrazine moiety linked to a naphthalene carboxamide, with a thiophene ring contributing to its unique properties. The structural formula can be represented as follows:
This structure is significant for its interactions with biological targets, influencing both its pharmacokinetics and pharmacodynamics.
The biological activity of this compound appears to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation.
- Antioxidant Properties : The presence of the thiophene ring is hypothesized to contribute to antioxidant activity, potentially reducing oxidative stress in cells.
- Interaction with Cellular Pathways : The compound may modulate signaling pathways related to apoptosis and cell survival, which are critical in cancer therapy.
Biological Assays and Findings
Recent studies have employed various biological assays to evaluate the efficacy of this compound. The following table summarizes key findings from these studies:
Case Studies
- Case Study on Cancer Cell Lines : In a study involving breast and lung cancer cell lines, the compound exhibited IC50 values ranging from 5 to 15 µM, indicating potent cytotoxic effects. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.
- Antioxidant Activity Evaluation : A comparative analysis using DPPH radical scavenging assays revealed that this compound showed higher antioxidant activity than standard antioxidants like ascorbic acid, suggesting its potential utility in oxidative stress-related conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
